Methyl 3-(4-ethoxyphenyl)-2-hydroxypropanoate

Description

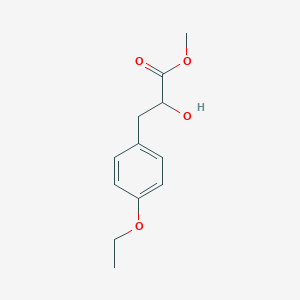

Methyl 3-(4-ethoxyphenyl)-2-hydroxypropanoate is an ester derivative characterized by a central hydroxypropanoate backbone substituted with a 4-ethoxyphenyl group at the third carbon. The compound’s structure includes a methyl ester at the terminal carboxyl group, a hydroxyl group at the second carbon, and a 4-ethoxyphenyl moiety at the third carbon (Fig. 1). This configuration confers unique physicochemical properties, such as polarity and hydrogen-bonding capacity, which influence its solubility and reactivity .

The compound is listed under CAS number 1181637-36-4, with the InChIKey ZNNPWYQGFHYPMZ-UHFFFAOYSA-N, and is primarily utilized in synthetic organic chemistry and pharmaceutical research .

Properties

Molecular Formula |

C12H16O4 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

methyl 3-(4-ethoxyphenyl)-2-hydroxypropanoate |

InChI |

InChI=1S/C12H16O4/c1-3-16-10-6-4-9(5-7-10)8-11(13)12(14)15-2/h4-7,11,13H,3,8H2,1-2H3 |

InChI Key |

ZNNPWYQGFHYPMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Asymmetric Dihydroxylation of 4-Ethoxycinnamate Derivatives

A common approach to prepare the hydroxypropanoate structure involves asymmetric dihydroxylation of 4-ethoxycinnamate esters. This method introduces the hydroxy group at the 2-position with stereochemical control.

-

- Potassium osmate dihydrate catalyst (K2OsO2(OH)4)

- Potassium ferricyanide (K3Fe(CN)6) as the oxidant

- Potassium carbonate (K2CO3) as base

- Methanesulfonamide (MeSO2NH2) as an additive

- Solvent mixture: tert-butanol/water (1:1)

- Temperature: 0 °C to room temperature

- Reaction time: 8–9 hours

Procedure:

The 4-ethoxycinnamate methyl ester is dissolved in tert-butanol and water, and the catalyst, oxidant, base, and additive are added under nitrogen atmosphere. The mixture is stirred until complete conversion, then quenched with sodium sulfite, extracted, dried, and purified by silica gel chromatography.Outcome:

This method yields the dihydroxypropanoate intermediate with high enantioselectivity and yields typically around 80–90%.

Esterification and Functional Group Transformations

Following dihydroxylation, the compound is often subjected to esterification or modification of the ester group to ensure the methyl ester is intact or introduced.

-

- Use of methylating agents such as diazomethane or methyl iodide under basic conditions.

- Alternatively, direct esterification of the acid intermediate with methanol in acidic conditions.

Hydrolysis and Re-esterification:

- Hydrolysis of esters to acids using KOH in aqueous alcohol at elevated temperatures (~78 °C for 6 hours).

- Re-esterification to methyl ester using acid catalysis or DCC coupling methods.

Notes:

Modifications such as saponification and hydrazinolysis have been used to convert esters into acids or hydrazides, enabling further functionalization.

Protection and Deprotection Strategies

To control reactivity during multi-step syntheses, phenolic and hydroxy groups are protected.

-

- Triisopropylsilyl (TIPS) ethers for phenolic hydroxyls.

- tert-Butyldimethylsilyl (TBDMS) ethers for alcohol protection.

-

- Acidic or fluoride ion-mediated removal of silyl groups after key transformations.

Significance:

Proper protection enhances stereoselectivity and yield of subsequent steps such as Claisen rearrangement, metathesis, or Pd-catalyzed cyclizations.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification of 4-ethoxyphenylacrylic acid | Methanol, acid catalyst or DCC coupling | 85–90 | Formation of methyl 4-ethoxyphenylacrylate |

| 2 | Asymmetric dihydroxylation | K2OsO2(OH)4, K3Fe(CN)6, K2CO3, MeSO2NH2, t-BuOH/H2O, 0 °C to RT, 8–9 h | 80–93 | Stereoselective formation of 2,3-dihydroxy intermediate |

| 3 | Selective protection | TIPS-Cl or TBDMS-Cl, DIPEA, DCM, reflux | 90–97 | Protect phenol or alcohol groups |

| 4 | Hydrolysis and re-esterification | KOH in aqueous alcohol, reflux; followed by acid catalysis | 80–85 | To adjust ester functionality |

Analytical Data and Research Outcomes

-

- ^1H NMR signals consistent with aromatic protons of the 4-ethoxyphenyl group (doublets around δ 6.6–7.0 ppm).

- Methyl ester singlet at δ ~3.6 ppm.

- Hydroxy proton signals depending on solvent and temperature.

High-Resolution Mass Spectrometry (HRMS):

- Molecular ion peaks consistent with C12H16O4 (this compound) plus sodium adducts.

-

- Silica gel chromatography yields pure compounds with Rf values depending on solvent systems (e.g., petroleum ether/ethyl acetate 6:1).

-

- Optical rotation and chiral HPLC used to confirm enantiomeric excess.

- NOESY and HMBC NMR experiments validate stereochemistry.

Summary of Key Research Findings

The asymmetric dihydroxylation approach using osmium tetroxide catalysts with chiral ligands is the most effective method to install the 2-hydroxy group stereoselectively on the 4-ethoxyphenyl-substituted propanoate backbone.

Protection of phenolic hydroxyl groups with triisopropylsilyl groups significantly improves reaction selectivity and yield in multi-step syntheses involving rearrangements and cyclizations.

Hydrolysis and re-esterification steps allow for fine-tuning of ester functionalities, facilitating further derivatization or purification.

Overall yields for the multi-step preparation of this compound range from 70% to 90% depending on the scale and exact conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-ethoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.

Major Products

Oxidation: 3-(4-ethoxyphenyl)-2-oxopropanoic acid.

Reduction: 3-(4-ethoxyphenyl)-2-hydroxypropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-ethoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-(4-ethoxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester moiety can undergo hydrolysis to release the active hydroxypropanoic acid, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

Substituent Effects :

- Electron-withdrawing groups (e.g., Cl in ): Increase lipophilicity and resistance to oxidative degradation but may reduce water solubility.

- Electron-donating groups (e.g., OCH₃ in ): Enhance solubility and hydrogen-bonding capacity, improving interaction with biological targets.

- Halogenated analogs (e.g., F in ): Fluorine substituents improve metabolic stability and bioavailability due to reduced cytochrome P450-mediated metabolism.

Ester Group Modifications :

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- LogP Trends : Chlorinated derivatives exhibit higher lipophilicity (LogP = 2.5) compared to ethoxy (1.8) or methoxy (1.2) analogs.

- Solubility : Polar substituents (e.g., hydroxyl or methoxy groups) correlate with improved aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.